Cas no 1260854-50-9 (5-methyl-2-propanoylcyclohexane-1,3-dione)

5-methyl-2-propanoylcyclohexane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 5-methyl-2-propanoylcyclohexane-1,3-dione
- 5-Methyl-2-Propionylcyclohexane-1,3,Dione
-
- インチ: 1S/C10H14O3/c1-3-7(11)10-8(12)4-6(2)5-9(10)13/h6,10H,3-5H2,1-2H3
- InChIKey: UEQCQBHTZCUNRC-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C(CC)=O)C(CC(C)C1)=O
計算された属性
- せいみつぶんしりょう: 182.094
- どういたいしつりょう: 182.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2
- 疎水性パラメータ計算基準値(XlogP): 0.8
5-methyl-2-propanoylcyclohexane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1124962-2.5g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
Enamine | EN300-1124962-10g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 10g |
$2701.0 | 2023-10-26 | |
Enamine | EN300-1124962-5g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 5g |
$1821.0 | 2023-10-26 | |
Enamine | EN300-1124962-0.25g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
Enamine | EN300-1124962-1.0g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 1g |
$884.0 | 2023-06-09 | ||
Enamine | EN300-1124962-0.5g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
Enamine | EN300-1124962-10.0g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 10g |
$3807.0 | 2023-06-09 | ||
Enamine | EN300-1124962-0.05g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
Enamine | EN300-1124962-1g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 1g |
$628.0 | 2023-10-26 | |
Enamine | EN300-1124962-0.1g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 0.1g |
$553.0 | 2023-10-26 |
5-methyl-2-propanoylcyclohexane-1,3-dione 関連文献
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
5-methyl-2-propanoylcyclohexane-1,3-dioneに関する追加情報
Comprehensive Overview of 5-methyl-2-propanoylcyclohexane-1,3-dione (CAS No. 1260854-50-9): Properties, Applications, and Industry Insights
5-methyl-2-propanoylcyclohexane-1,3-dione (CAS No. 1260854-50-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This cyclohexane-1,3-dione derivative features a methyl group at the 5-position and a propanoyl moiety at the 2-position, which contribute to its reactivity and functional versatility. Researchers are increasingly exploring its potential as a building block for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors and crop protection agents.
The compound's keto-enol tautomerism and hydrogen-bonding capacity make it valuable for designing molecular scaffolds in drug discovery. Recent studies highlight its relevance in addressing antibiotic resistance—a top global health concern—by serving as a precursor for novel antimicrobial compounds. Its lipophilic nature also aligns with current trends in CNS drug development, where researchers seek compounds with improved blood-brain barrier permeability.
In agrochemical applications, 5-methyl-2-propanoylcyclohexane-1,3-dione shows promise as an intermediate for herbicide formulations. With the growing demand for sustainable agriculture solutions, this compound's potential to contribute to low-toxicity weed control systems has sparked industry interest. Its structural similarity to natural phytotoxic compounds makes it a candidate for bioherbicide research—a hot topic in green chemistry circles.
Analytical characterization of CAS No. 1260854-50-9 typically involves HPLC, NMR spectroscopy, and mass spectrometry to confirm its purity and tautomeric equilibrium. The compound's thermal stability and solubility profile (moderate in polar organic solvents) are frequently discussed in process chemistry forums, particularly regarding scale-up challenges for industrial production.
Environmental considerations surrounding 5-methyl-2-propanoylcyclohexane-1,3-dione have prompted studies on its biodegradation pathways and ecotoxicological profile. These investigations respond to increasing regulatory scrutiny of chemical persistence in ecosystems—a subject dominating environmental chemistry discussions. Preliminary data suggest the compound undergoes microbial degradation under aerobic conditions, though further research is needed.
The synthesis of 1260854-50-9 typically involves Friedel-Crafts acylation of appropriately substituted cyclohexane-1,3-dione precursors. Recent patent literature describes improved catalytic methods that enhance atom economy—a key metric in modern green synthesis initiatives. These advancements address the pharmaceutical industry's push toward cost-effective and environmentally benign production processes.
From a commercial perspective, 5-methyl-2-propanoylcyclohexane-1,3-dione remains a low-volume specialty chemical, with pricing and availability varying significantly among suppliers. The compound's niche status makes it a frequent subject of chemical sourcing inquiries, particularly from contract research organizations engaged in medicinal chemistry projects. Current market trends suggest growing demand may prompt expanded production capacity in coming years.
Safety assessments indicate 1260854-50-9 requires standard laboratory precautions for handling organic compounds, including proper ventilation and personal protective equipment. While not classified as highly hazardous, its potential irritant properties warrant careful material handling—a consideration emphasized in recent chemical safety guidelines from major research institutions.
Future research directions for 5-methyl-2-propanoylcyclohexane-1,3-dione may explore its utility in material science applications, particularly as a component in organic electronics or coordination polymers. The compound's chelating ability and redox activity present intriguing possibilities for functional materials development—an area receiving substantial funding in nanotechnology initiatives worldwide.
1260854-50-9 (5-methyl-2-propanoylcyclohexane-1,3-dione) 関連製品
- 2323-28-6(2,4-dimethyl-5-oxohexanoic acid)
- 1361669-35-3(2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine)
- 2229272-69-7(4-(1-Amino-3,3-difluorocyclobutyl)benzene-1,3-diol)
- 912766-52-0(2-(2,4-dichlorophenoxy)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide)
- 941878-79-1(2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide)
- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)
- 1154345-08-0(2-[3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)
- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)
- 2156572-86-8(Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate)
- 1246820-82-5(Tolfenamic Acid-d4)




